4-((1,4,8,11-四氮杂环十四烷-1-基)甲基)苯甲酸

概述

描述

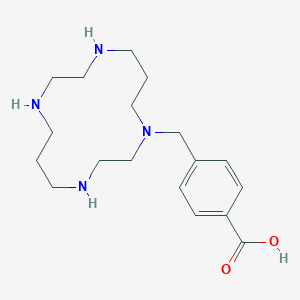

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid is a complex organic compound with the molecular formula C18H30N4O2. This compound features a benzoic acid moiety attached to a tetraazacyclotetradecane ring system, which is a macrocyclic ligand known for its ability to form stable complexes with metal ions .

科学研究应用

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid has several applications in scientific research:

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with a suitable benzoic acid derivative. One common method is the alkylation of 1,4,8,11-tetraazacyclotetradecane with a benzyl halide, followed by oxidation to introduce the carboxylic acid group . The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The benzoic acid moiety can be further oxidized to form benzoate derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Benzoate derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

作用机制

The mechanism of action of 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid primarily involves its ability to chelate metal ions. The tetraazacyclotetradecane ring system provides multiple nitrogen donor atoms that can coordinate with metal ions, forming stable complexes. These complexes can participate in various biochemical and chemical processes, including catalysis and metal ion transport .

相似化合物的比较

Similar Compounds

1,4,8,11-Tetraazacyclotetradecane: A parent compound without the benzoic acid moiety, known for its strong metal-chelating properties.

1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic acid: A derivative with acetic acid groups, used in similar applications but with different coordination properties.

Cyclam (1,4,8,11-tetraazacyclotetradecane) with one methylphosphonate pendant arm: A related compound with a phosphonate group, known for selective copper binding.

Uniqueness

4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts additional functional properties such as increased solubility and the ability to participate in further chemical modifications. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .

属性

IUPAC Name |

4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N4O2/c23-18(24)17-5-3-16(4-6-17)15-22-13-2-9-20-11-10-19-7-1-8-21-12-14-22/h3-6,19-21H,1-2,7-15H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMOGICAFJFPMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147987 | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107265-48-5 | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107265485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((1,4,8,11-Tetraazacyclotetradec-1-yl)methyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

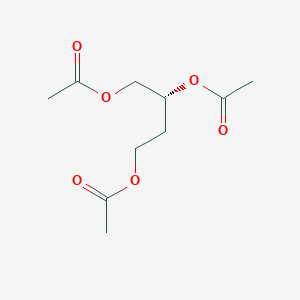

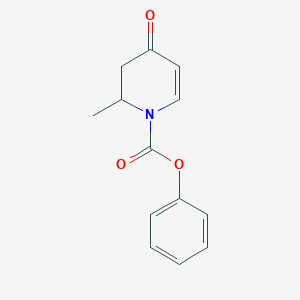

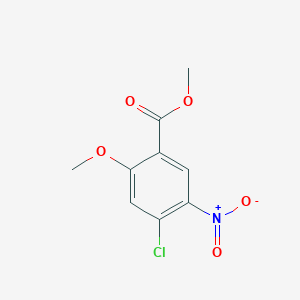

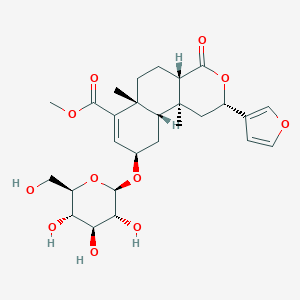

Feasible Synthetic Routes

Q1: How does CPTA facilitate the use of copper radioisotopes in medical applications?

A1: CPTA demonstrates strong chelating properties for copper ions, particularly Cu2+. This feature enables its conjugation to antibodies, effectively creating radioimmunoconjugates. These conjugates, labeled with copper radioisotopes like 67Cu or 64Cu, have shown promising results in both diagnostic imaging and therapeutic applications, particularly in the context of cancer. [, , ]

Q2: What are the advantages of using CPTA compared to other chelators in radioimmunotherapy?

A2: Research suggests that the Cu2+ complex of CPTA exhibits high kinetic stability at physiological pH and under acidic conditions. [] This stability is crucial for minimizing the detachment of the radiometal from the antibody while in circulation, thus reducing potential toxicity to healthy tissues and maximizing delivery to the target site.

Q3: What insights have preclinical studies provided about the behavior of CPTA-conjugated antibodies in vivo?

A3: Studies in animal models have demonstrated promising results for CPTA-conjugated antibodies. One study using 67Cu-labeled CPTA conjugated to the anti-CEA antibody AB35 showed high tumor uptake in mice, with significant retention even after 96 hours post-injection. [] This prolonged retention in the tumor, combined with the relatively low accumulation in other tissues, highlights its potential for targeted therapeutic applications.

Q4: Are there any challenges associated with the use of CPTA in developing radioimmunoconjugates?

A4: While CPTA demonstrates promising characteristics, research has identified certain challenges. One study noted that while CPTA-conjugated antibody fragments showed good tumor uptake, there was significant accumulation in the kidneys, potentially due to the lipophilicity of the chelate. [] This suggests that further optimization of the linker or chelating agent might be necessary to enhance the pharmacokinetic profile and minimize off-target effects.

Q5: How does the metabolic breakdown of CPTA-antibody conjugates impact its application?

A5: Research indicates that CPTA-antibody conjugates undergo metabolism within cells, primarily in lysosomes. [] A significant finding is the intracellular accumulation of a low molecular weight metabolite, identified as the lysine adduct of the copper-CPTA complex. This accumulation, specifically observed in tumor cells, suggests a potential mechanism for the prolonged retention of radioactivity and could be exploited for enhancing therapeutic efficacy. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。